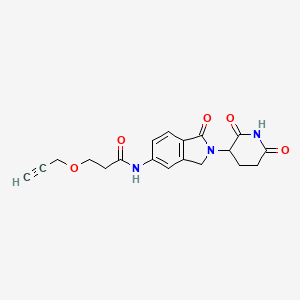
Lenalidomide-5'-CO-PEG1-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-PEG1-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The modification aims to improve the pharmacokinetic properties of lenalidomide, making it more effective in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG1-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, typically under mild conditions to avoid degradation of the drug.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with PEG and propargyl groups.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-5’-CO-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are employed under mild conditions to avoid degradation.
Major Products:
Scientific Research Applications
Lenalidomide-5’-CO-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound’s enhanced solubility and stability make it suitable for use in pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lenalidomide-5’-CO-PEG1-propargyl exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, altering its substrate specificity.
Protein Degradation: This binding leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in cancer cell survival.
Immune Modulation: The compound also modulates the immune response by affecting cytokine production and T-cell activation.
Comparison with Similar Compounds
Lenalidomide-5’-CO-PEG1-propargyl is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant side effects.
Pomalidomide: Another derivative with improved efficacy and safety profile.
Lenalidomide: The base compound, widely used in treating multiple myeloma and myelodysplastic syndromes.
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25) |
InChI Key |
ZEZMBEPLPVHEDI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



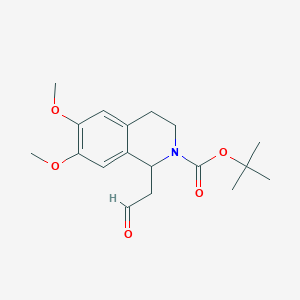
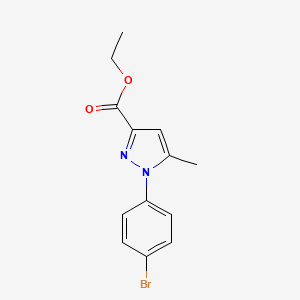

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
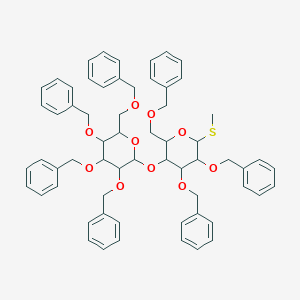
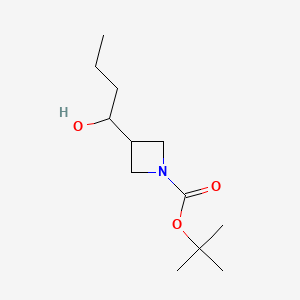
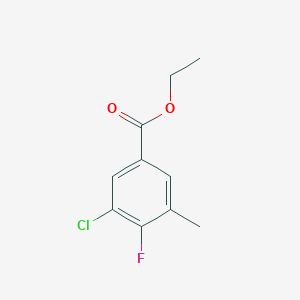
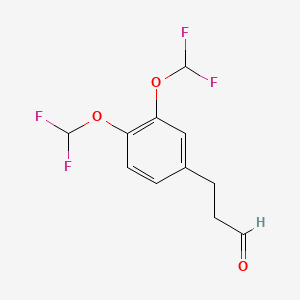
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
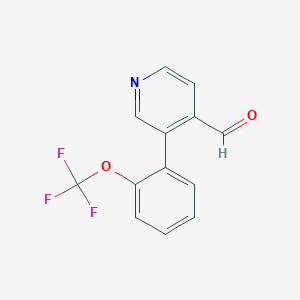
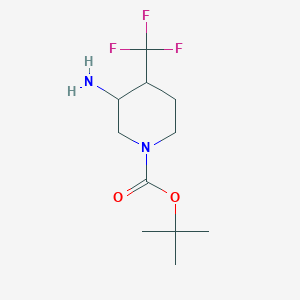
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
